2-(3-Chlorophenyl)piperidine

Description

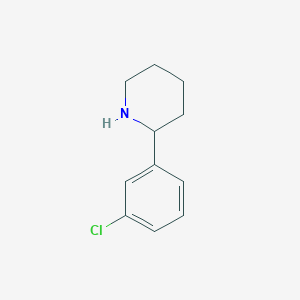

2-(3-Chlorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a 3-chlorophenyl group attached to the piperidine ring makes this compound unique and of interest in various fields of scientific research.

Properties

IUPAC Name |

2-(3-chlorophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOGYMLOBKQNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)piperidine typically involves the reaction of 3-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of various substituted phenylpiperidines.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

2-(3-Chlorophenyl)piperidine has been investigated for its role in treating neurological disorders. Its structural features enable it to modulate neurotransmitter systems, which is crucial for developing antipsychotic and antidepressant medications. Studies have shown that derivatives of piperidine compounds can exhibit high affinity for dopamine and serotonin receptors, essential targets in psychiatric treatment .

Case Study: Antipsychotic Properties

A study evaluated piperidine-2,6-dione derivatives, revealing that modifications to the piperidine structure can lead to compounds with enhanced antipsychotic activity. One promising derivative exhibited a high affinity for dopamine D(2) and serotonin receptors while minimizing side effects commonly associated with traditional antipsychotics .

Antiviral Activity

Research Findings

Recent investigations have highlighted the antiviral properties of compounds containing the piperidine moiety. For instance, derivatives of this compound have shown inhibition against various viruses, including the tobacco mosaic virus. The structural modifications in these compounds significantly impact their antiviral efficacy .

Data Table: Antiviral Activity of Piperidine Derivatives

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7a | 0.5 | 38.42 |

| 7b | 0.5 | 42.00 |

| 7c | 0.5 | 31.55 |

| Ningnanmycin | 0.5 | 54.51 |

This table illustrates the comparative antiviral activity of synthesized compounds against specific viral strains, showcasing the potential of piperidine derivatives in therapeutic applications .

Antimicrobial Applications

Biological Activity

The compound has also been studied for its antimicrobial properties, demonstrating significant activity against various bacterial strains, including Salmonella typhi and Bacillus species. These findings suggest that this compound could be developed into effective antimicrobial agents .

Chemical Synthesis and Industrial Applications

Reagent in Organic Synthesis

In addition to its biological applications, this compound serves as a versatile reagent in organic synthesis, facilitating the development of more complex molecules. Its utility as a building block in synthesizing various chemical entities is well-documented .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, leading to modulation of neurotransmission. This interaction is believed to be responsible for its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Piperidine: The parent compound, which lacks the 3-chlorophenyl group.

3-Chlorophenylpiperazine: A similar compound with a piperazine ring instead of piperidine.

2-(4-Chlorophenyl)piperidine: A positional isomer with the chlorine atom at the 4-position.

Uniqueness: 2-(3-Chlorophenyl)piperidine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(3-Chlorophenyl)piperidine is a significant compound in medicinal chemistry, primarily due to its biological activity and potential therapeutic applications. This compound, characterized by a piperidine ring substituted with a 3-chlorophenyl group, has garnered attention for its interactions with various biological targets, including neurotransmitter systems and enzymes. The molecular formula of this compound is C12H14ClN, with a molecular weight of 221.7 g/mol.

The presence of the chlorine atom in the para position of the aromatic ring contributes to the compound's chemical reactivity and biological activity. The chiral nature of this compound allows it to fit into active sites of biological targets, potentially influencing their activity. Research indicates that compounds with similar structures may exhibit effects on neurotransmitter systems, which could be relevant for developing treatments for conditions like depression and anxiety .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neurotransmitter Modulation : It has been shown to interact with neurotransmitter systems, which may provide insights into its therapeutic effects for mood disorders.

- Anticancer Potential : Similar piperidine derivatives have demonstrated anticancer activity through various mechanisms, including apoptosis induction in tumor cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Interaction with Receptors

Studies have revealed that this compound interacts with several receptors and enzymes:

- Muscarinic Acetylcholine Receptors : Compounds similar to this compound have been identified as ligands to muscarinic receptors, which play a role in cell proliferation and resistance to apoptosis in cancer .

- Monoamine Oxidase Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain .

Case Studies

- Cancer Therapy : A study demonstrated that piperidine derivatives exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. The introduction of piperidine was essential for achieving optimal pharmacological properties .

- Alzheimer’s Disease : Research indicates that piperidine derivatives can inhibit AChE and BuChE, providing a multi-targeted approach to Alzheimer's treatment by preventing the breakdown of acetylcholine and potentially improving cognitive function .

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity Description |

|---|---|

| (2R)-2-(3-chlorophenyl)piperidine | Modulates neurotransmitter systems; potential antidepressant effects. |

| (2S)-2-(3-chlorophenyl)piperidine | Enantiomer may exhibit different biological activities due to chirality. |

| 2-(4-chlorophenyl)piperidine | Structural isomer; differences in reactivity and biological effects due to positional changes of chlorine. |

| Piperidine derivatives | Showed anticancer activity; induced apoptosis in tumor models; potential for Alzheimer’s disease treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.